N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide
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Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide, also known by its chemical structure C₁₈H₁₃FN₂O₄ , is a versatile compound used in scientific research. Its unique structure enables investigations across various fields, including drug discovery, materials science, and catalysis.
Synthesis Analysis
The synthesis of this compound involves several steps. One experimental procedure describes the synthesis of a related compound, 4-(2-(6-amino-4-oxo-4,5-dihydropyridazin-3-yl)oxy)ethyl)benzofuran-2-carboxamide . While the exact synthesis pathway for this compound may differ, it likely includes similar principles.Molecular Structure Analysis
The molecular structure consists of a benzofuran core with an attached pyridazinyl group. The fluorophenyl substituent enhances its properties. For detailed structural information, refer to crystallographic studies .Physical and Chemical Properties Analysis
Remember to consult relevant literature for detailed information on each aspect. I hope this analysis provides a solid foundation for further exploration! 😊🔬📚 .
Scientific Research Applications
Antiviral Drug Discovery
The review on antiviral drug discovery highlights the exploration of various compounds, including pyrazine derivatives, for potential antiviral applications. Although the specific compound is not mentioned, the discussion on structurally related analogues, such as pyrazine 2-carboxamide (pyrazinamide) and its role in antiviral strategies, underscores the importance of such compounds in developing treatments for viral infections like dengue fever and HIV (De Clercq, 2009).
Kinase Inhibition for Cancer Treatment
Research on N-substituted pyridine and pyridazinone derivatives has shown their potential as selective inhibitors of the Met kinase superfamily, which plays a significant role in cancer progression. By modifying the pyridine and pyridazinone rings, compounds with improved enzyme potency and kinase selectivity have been developed, demonstrating significant in vivo antitumor activity. This highlights the relevance of such compounds in cancer research and the development of novel therapeutic agents (Schroeder et al., 2009).
Cholinesterase Inhibition for Neurodegenerative Diseases
Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, an important target in the treatment of neurodegenerative diseases such as Alzheimer's. These compounds, particularly those incorporating pyridinium halides, have shown potent inhibitory effects, suggesting their potential application in developing treatments aimed at enhancing cholinergic transmission in the brain (Abedinifar et al., 2018).
Synthesis and Biological Evaluation of Analogues
The synthesis and biological evaluation of pyridazinone derivatives for anticancer activity have been explored. These studies involve the design of compounds with anti-oxidant properties, suggesting the broad application of such derivatives in mitigating oxidative stress, which is a key factor in cancer progression and other diseases. The incorporation of fluorophenyl groups and the evaluation of their antioxidant activity underscore the potential therapeutic benefits of these compounds (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-16-7-5-14(6-8-16)17-9-10-20(25-24-17)27-12-11-23-21(26)19-13-15-3-1-2-4-18(15)28-19/h1-10,13H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTDIGJTGQYDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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